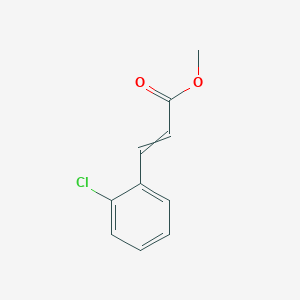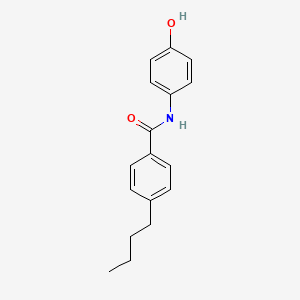
4-butyl-N-(4-hydroxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butyl-N-(4-hydroxyphenyl)benzamide is an organic compound with the molecular formula C17H19NO2 It is a derivative of benzamide, characterized by the presence of a butyl group and a hydroxyphenyl group attached to the benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-(4-hydroxyphenyl)benzamide typically involves the reaction of 4-hydroxybenzoic acid with butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-butyl-N-(4-hydroxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides.
Applications De Recherche Scientifique
4-butyl-N-(4-hydroxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-butyl-N-(4-hydroxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the butyl group provides hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-butyl-N-(4-hydroxyphenyl)benzamide: Similar structure but with a tert-butyl group instead of a butyl group.
4-hydroxy-N-phenylbenzamide: Lacks the butyl group, leading to different chemical properties and reactivity.
Uniqueness
4-butyl-N-(4-hydroxyphenyl)benzamide is unique due to the presence of both a butyl group and a hydroxyphenyl group, which confer specific chemical and biological properties. The butyl group enhances hydrophobic interactions, while the hydroxy group allows for hydrogen bonding, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C17H19NO2 |
|---|---|
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
4-butyl-N-(4-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C17H19NO2/c1-2-3-4-13-5-7-14(8-6-13)17(20)18-15-9-11-16(19)12-10-15/h5-12,19H,2-4H2,1H3,(H,18,20) |
Clé InChI |
ARFWGIOCBNJMET-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


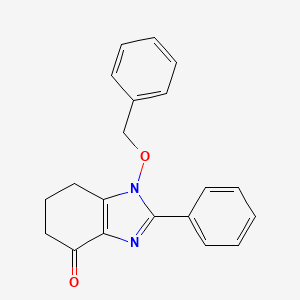
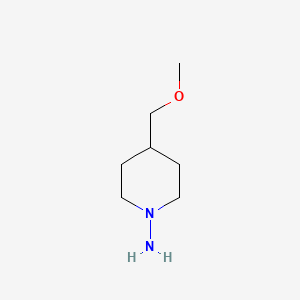
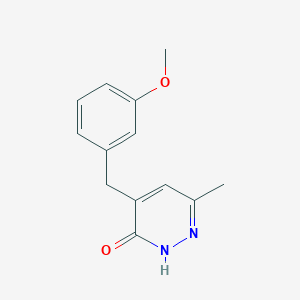
![N,N-diethyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzene-1,4-diamine](/img/structure/B15147673.png)
![Methyl (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B15147686.png)
![4,4,5,5-Tetramethyl-2-[2-(methylperoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B15147687.png)

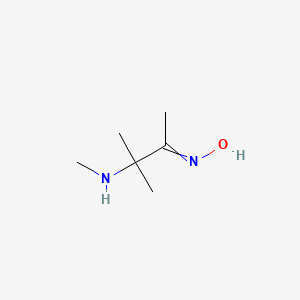
![6-Hydroxy-2-[(4-hydroxyphenyl)methylene]-3(2h)-benzofuranone](/img/structure/B15147704.png)
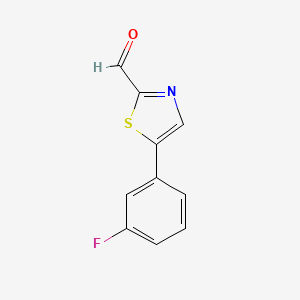
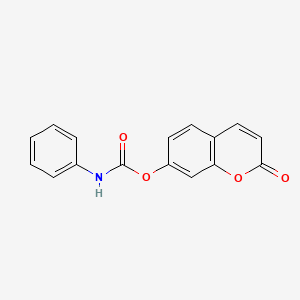
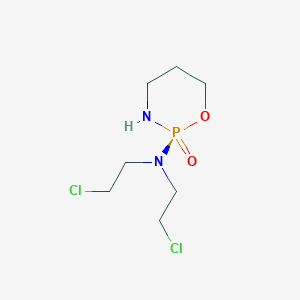
![3,5-Bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one](/img/structure/B15147733.png)
